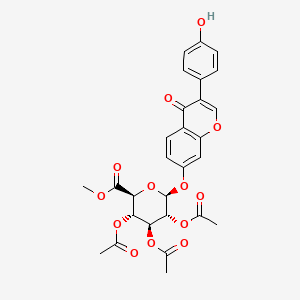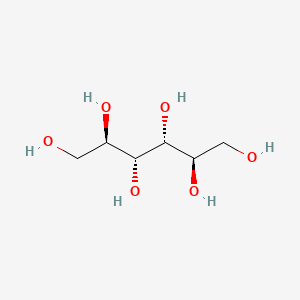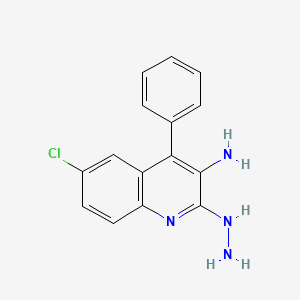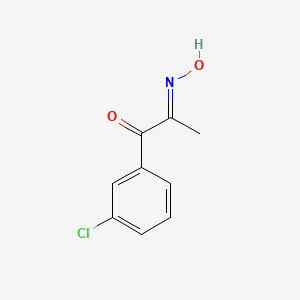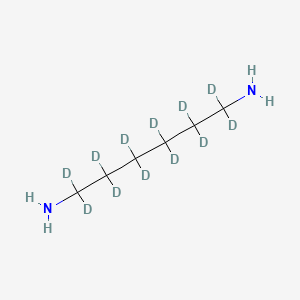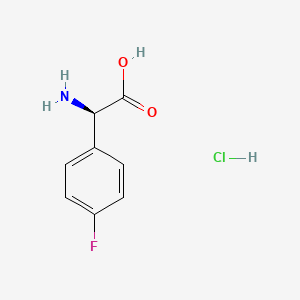
Vanillic Acid-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillic Acid-13C6 is a flavoring agent and an intermediate product in the two-step bioconversion of ferulic acid to vanillin . It is a part of the Dihydroxyphenylacetic Acid and Vanillic Acid product families . It is used for research purposes, particularly in the field of neurology .
Synthesis Analysis
Vanillic Acid-13C6 can be synthesized from various substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . A series of vanillic acid derivatives have been synthesized and tested to exhibit promising amylolytic enzymes inhibition .Molecular Structure Analysis
The molecular formula of Vanillic Acid-13C6 is HO*C6H3(OCH3)COOH . The molecular weight is 174.10 .Chemical Reactions Analysis
Vanillic acid is a dihydroxybenzoic acid derivative used as a flavoring agent. It is an oxidized form of vanillin . It is also an intermediate in the production of vanillin from ferulic acid .Physical And Chemical Properties Analysis
Vanillic Acid-13C6 has a molecular weight of 174.10 . It is a neat individual concentration . It is used for clinical MS, metabolism, and metabolomics .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of Vanillic Acid-13C6 research could focus on the oxidative conversion of lignin . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis . Moreover, the multifaceted applications of vanillin within the food industry could be explored .
Eigenschaften
CAS-Nummer |
201612-56-8 |
|---|---|
Molekularformel |
C8H8O4 |
Molekulargewicht |
174.102 |
IUPAC-Name |
4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
WKOLLVMJNQIZCI-WBJZHHNVSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)O)O |
Synonyme |
4-Hydroxy-3-methoxybenzoic Acid-13C6; 2-Methoxy-4-carboxyphenol-13C6; 3-Methoxy-4-hydroxybenzoic Acid-13C6; NSC 3987-13C6; NSC 674322-13C6; VA-13C6; m-Methoxy-p-hydroxybenzoic Acid-13C6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



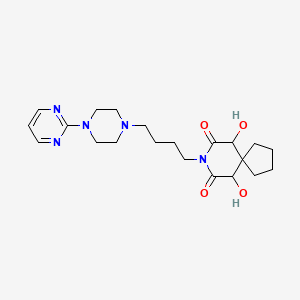
![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)
